N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
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Overview
Description
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole intermediate is then coupled with a chlorophenyl derivative and a methoxyphenyl derivative using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.
Scientific Research Applications
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions and signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-(3-hydroxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-bromophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-12-6-4-5-11(9-12)10-13(16-20-22-23-21-16)17(24)19-15-8-3-2-7-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZXYKYFGSMHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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